3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride
Description
3-(2-Aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride is a heterocyclic compound featuring a quinolin-2(1H)-one core substituted with a methyl group at the 7-position and a 2-aminoethyl chain at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
3-(2-aminoethyl)-7-methyl-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDGSQQIRPSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 2-bromoethylamine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research indicates that quinoline derivatives, including 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride, exhibit notable antimicrobial properties. A study evaluated several quinoline-based compounds against various microbial strains, revealing significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism often involves the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Properties:
The compound has shown potential as an anticancer agent, with studies indicating its efficacy against human cancer cell lines. For instance, derivatives of similar quinoline structures have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) . The structural modifications in these compounds are crucial for enhancing their bioactivity and selectivity towards cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Research has established that modifications to the quinoline ring can significantly affect biological activity. For example, the introduction of various substituents at different positions on the quinoline core alters its interaction with biological targets, enhancing its therapeutic potential .
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 7 | Increased lipophilicity and cell membrane penetration |
| Aminoethyl side chain | Enhanced binding affinity to target enzymes/receptors |
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/ml to 50 µg/ml against various strains . The results suggest that structural modifications can enhance efficacy.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives similar to this compound were tested against multiple cancer cell lines. Compounds exhibited IC50 values between 1.9 µg/mL and 7.52 µg/mL on HCT-116 cells, indicating strong antiproliferative activity .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl side chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and analogues from the evidence:
Key Observations :
- Core Structure: The quinolin-2(1H)-one core in the target compound is shared with 3-Hydroxy-7-Methylquinolin-2(1H)-one , but differs from pyridin-2(1H)-one derivatives .
- 3-Position: The 2-aminoethyl group in the target compound provides a flexible basic side chain, contrasting with rigid substituents like phenoxy-methyl-methylamino in compound 9 or hydroxy groups in 3-Hydroxy-7-Methylquinolin-2(1H)-one .
- 7-Position : The methyl group at the 7-position is common in several analogues, suggesting steric and electronic effects that may influence receptor binding or metabolic stability.
Characterization :
- NMR Spectroscopy: The target compound’s 1H-NMR would display signals for the methyl group (~2.5 ppm), aromatic protons (6.5–8.5 ppm), and aminoethyl chain (2.8–3.5 ppm), comparable to compound 9 in .
- Mass Spectrometry : ESIMS and HRMS data would confirm the molecular ion peak (e.g., m/z ~235 for the free base) and fragmentation patterns .
Commercial and Research Relevance
- Research Applications: Potential uses include neurological disorder research (due to aminoethyl groups) or as a synthetic intermediate for more complex heterocycles .
Biological Activity
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride is a compound that belongs to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The structural framework of this compound allows it to interact with various biological targets. The quinoline moiety is known for its ability to modulate multiple biochemical pathways, making it a promising candidate for drug development.
Key Mechanisms:
- Inhibition of Nitric Oxide Synthase (nNOS) : Compounds similar to 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one have shown potential as inhibitors of nNOS, an enzyme implicated in neurodegenerative disorders. This inhibition could provide therapeutic benefits in conditions like Alzheimer's disease .
- Antioxidant Activity : Quinoline derivatives exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its therapeutic profile .
Biological Activities
Research has demonstrated various biological activities associated with this compound and related compounds.
Anticancer Activity
Several studies have evaluated the anticancer potential of quinoline derivatives. For instance:
- Cytotoxic Effects : Compounds similar to 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one have been tested against various cancer cell lines, showing significant cytotoxicity. For example, derivatives targeting the PI3K/Akt/mTOR pathway demonstrated reduced cell viability in A549 lung cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one | A549 | 22.5 | PI3K/Akt/mTOR inhibition |
| 7-Phenylpyrroloquinoline | HCT-116 | 15.0 | Tubulin inhibition |
Antimicrobial Activity
The quinoline scaffold has been explored for its antimicrobial properties. Compounds derived from this structure have shown activity against various pathogens, including Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of these compounds often correlates with their ability to enhance aqueous solubility without compromising potency .
Case Studies
- Study on nNOS Inhibition : A recent study synthesized several quinoline derivatives and assessed their potency against human nNOS. The results indicated that specific modifications to the quinoline structure significantly improved selectivity and potency, suggesting a promising avenue for treating neurodegenerative diseases .
- Anticancer Research : Another research effort focused on the cytotoxic effects of modified quinolines on colorectal cancer cells (Caco-2). The study found that certain derivatives exhibited IC50 values below 20 µM, indicating strong anticancer properties and potential for further development as therapeutic agents .
Q & A
Q. What are the established synthetic methodologies for 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving bromoketones or halogenated quinoline precursors. For example, bromides (e.g., compound 26 in ) react with amines or phenols under anhydrous methanol with potassium iodide (KI) as a catalyst. Microwave-assisted heating (e.g., 100–120°C for 15–30 min) enhances reaction efficiency. Purification involves column chromatography (silica gel, eluents like dichloromethane/methanol) or recrystallization from hot water/ethanol mixtures. Intermediate characterization uses thin-layer chromatography (TLC) to monitor reaction progress .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., methyl at position 7, aminoethyl chain) via chemical shifts (e.g., δ 2.5–3.0 ppm for CH₂NH₂).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₅ClN₂O: 262.0874, observed 262.0876).
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the quinolinone ring).
Cross-referencing these data with synthetic intermediates (e.g., acetamide precursors in ) ensures structural integrity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing aminoethyl-substituted quinolinones?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution rates for aminoethyl group incorporation ().
- Catalyst Screening : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in microwave-assisted reactions.
- Temperature Control : Stepwise heating (e.g., 80°C → 120°C) minimizes side products like dehalogenated byproducts.
A comparative study showed a 20% yield increase using microwave vs. conventional heating ().
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves signal splitting caused by dynamic processes (e.g., amine proton exchange).
- Isotopic Labeling : ¹⁵N-labeled amines help assign NH/CH₂ groups in crowded spectra.
- X-ray Crystallography : Provides definitive confirmation of regiochemistry (e.g., methyl vs. aminoethyl positioning, as in ).
Discrepancies between calculated and observed HRMS require re-evaluation of ionization conditions (e.g., matrix effects in MALDI-TOF) .
Q. How can computational models predict the pharmacological activity of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one derivatives?
- Methodological Answer :
- Docking Studies : Simulate binding to target proteins (e.g., neuronal enzymes in ) using software like AutoDock Vina.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ values for enzyme inhibition).
- MD Simulations : Assess stability of drug-receptor complexes under physiological conditions (e.g., 310 K, pH 7.4).
Validation against experimental IC₅₀ data (e.g., from enzyme inhibition assays in ) ensures model reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
